2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate
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Overview
Description
2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate typically involves multiple steps, starting with the preparation of the individual components. The key steps include:
Formation of 2-(4-methylphenyl)-2-oxoethyl ester: This can be achieved through the esterification of 4-methylphenyl acetic acid with an appropriate alcohol under acidic conditions.
Preparation of N-[(4-tert-butylphenyl)carbonyl]tryptophan: This involves the acylation of tryptophan with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets. The aromatic and aliphatic structures allow it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenyl derivatives: These compounds share similar structural features but differ in their reactivity and stability.
N,N-bis(4-tert-butylphenyl)hydroxylamine: Another compound with tert-butylphenyl groups, but with different functional groups and reactivity.
Uniqueness
2-(4-methylphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate is unique due to its combination of aromatic and aliphatic structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C31H32N2O4 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C31H32N2O4/c1-20-9-11-21(12-10-20)28(34)19-37-30(36)27(17-23-18-32-26-8-6-5-7-25(23)26)33-29(35)22-13-15-24(16-14-22)31(2,3)4/h5-16,18,27,32H,17,19H2,1-4H3,(H,33,35) |
InChI Key |
KVAYGDOLACBHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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